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Ac-Val-Asp-Val-Ala-Asp-AFC - 210344-94-8

Ac-Val-Asp-Val-Ala-Asp-AFC

Catalog Number: EVT-13533245
CAS Number: 210344-94-8
Molecular Formula: C33H41F3N6O12
Molecular Weight: 770.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-Val-Asp-Val-Ala-Asp-AFC is a synthetic peptide substrate utilized primarily in biochemical research for its role in the detection of caspase activity. This compound is particularly significant due to its specificity for caspase-1, also known as the interleukin 1 beta converting enzyme. The peptide sequence includes a fluorogenic moiety, 7-amino-4-trifluoromethylcoumarin, which allows for the quantification of enzymatic cleavage through fluorescence measurements. The compound's unique structure and properties make it an essential tool in studies related to apoptosis and inflammatory responses.

Source and Classification

Ac-Val-Asp-Val-Ala-Asp-AFC is classified as a fluorogenic peptide substrate. It is synthesized primarily through solid-phase peptide synthesis techniques, which enable the precise assembly of amino acid sequences. The compound is commercially available from various suppliers, including Echelon Biosciences and Kamiya Biomedical Company, and is characterized by its high purity (typically around 96%) and specific applications in proteomics and cell biology research.

Synthesis Analysis

Methods

The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Attachment: The first amino acid is covalently attached to a solid support.
  2. Sequential Addition: Protected amino acids are added one at a time in a stepwise manner.
  3. Deprotection: After each addition, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the desired peptide sequence is complete, the final product is cleaved from the solid support.

Technical Details

During synthesis, the fluorogenic moiety (7-amino-4-trifluoromethylcoumarin) is incorporated at the C-terminus of the peptide to ensure that it remains intact until enzymatic cleavage occurs. This allows researchers to monitor caspase activity effectively by measuring fluorescence intensity changes.

Molecular Structure Analysis

Structure

The molecular formula of Ac-Val-Asp-Val-Ala-Asp-AFC is C₁₁H₁₄N₄O₆S, with a molecular weight of approximately 556.18 g/mol. The structure comprises:

  • Amino Acid Sequence: Acetylated Valine - Aspartic Acid - Valine - Alanine - Aspartic Acid
  • Fluorophore: 7-amino-4-trifluoromethylcoumarin at the C-terminus

Data

The compound's CAS number is 219137-85-6, which can be used for identification in chemical databases.

Chemical Reactions Analysis

Reactions

Ac-Val-Asp-Val-Ala-Asp-AFC undergoes hydrolysis when cleaved by caspase-1, resulting in the release of free 7-amino-4-trifluoromethylcoumarin. This reaction can be described as follows:

  1. Enzyme-Substrate Complex Formation: Caspase-1 binds to the substrate.
  2. Peptide Bond Cleavage: The enzyme cleaves the bond between aspartic acid and the fluorophore.
  3. Release of Fluorescent Product: The cleavage releases the fluorescent 7-amino-4-trifluoromethylcoumarin.

This process can be quantitatively monitored using fluorescence spectroscopy, providing real-time analysis of caspase activity.

Mechanism of Action

The mechanism by which Ac-Val-Asp-Val-Ala-Asp-AFC operates involves several key steps:

  1. Binding: Caspase-1 recognizes and binds to the specific peptide sequence.
  2. Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond adjacent to aspartic acid.
  3. Fluorescence Emission: Upon cleavage, the fluorophore is released from its quenching environment, resulting in increased fluorescence that can be detected and quantified.

This mechanism allows researchers to assess caspase activity in various biological samples effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a powder.
  • Storage Conditions: Recommended storage at -20 °C or below to maintain stability.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.

Chemical Properties

Applications

Ac-Val-Asp-Val-Ala-Asp-AFC has several significant applications in scientific research:

  • Caspase Activity Measurement: It serves as a specific substrate for caspase-1, enabling researchers to quantify enzyme activity in apoptosis studies.
  • High-throughput Screening: Its fluorescent properties make it suitable for high-throughput assays in drug discovery and proteomics.
  • Pathway Analysis: Researchers utilize this substrate to investigate caspase-related pathways in both normal physiological processes and pathological conditions such as cancer and inflammation.
Introduction to Caspase-Specific Fluorogenic Substrates in Apoptosis Research

Caspase Family Enzymes: Classification and Functional Roles in Programmed Cell Death

Caspases (cysteine-dependent aspartate-specific proteases) are a conserved family of proteolytic enzymes that orchestrate apoptosis (programmed cell death) and other cellular remodeling processes. These enzymes are synthesized as inactive zymogens (procaspases) and undergo proteolytic activation during apoptosis signaling. The human caspase family comprises 12 members, traditionally classified into three functional groups based on sequence homology, domain architecture, and biological roles [1] [6]:

Table 1: Functional Classification of Human Caspases

GroupMembersProdomainPrimary RoleActivation ComplexKey Substrate Motif
Initiator CaspasesCaspase-2, -8, -9, -10Long (CARD/DED)Apoptosis initiation; upstream signalingPIDDosome (casp-2), DISC (casp-8), Apoptosome (casp-9)VDVAD (casp-2), LETD (casp-8), LEHD (casp-9)
Executioner CaspasesCaspase-3, -6, -7ShortApoptosis execution; substrate cleavageCleavage by initiator caspasesDEVD (casp-3/7), VEID (casp-6)
Inflammatory CaspasesCaspase-1, -4, -5, -11Long (CARD)Inflammation; pyroptosisInflammasomeWEHD (casp-1), LEHD (casp-4/5)

Initiator caspases (e.g., caspase-2, -8, -9) feature long prodomains containing protein interaction motifs (CARD or DED). They are activated by dimerization within high-molecular-weight activation platforms like the PIDDosome (caspase-2), DISC (caspase-8), or Apoptosome (caspase-9). Once activated, they cleave and activate downstream executioner caspases (e.g., caspase-3, -6, -7), which dismantle cellular structures through targeted proteolysis of hundreds of substrates [1] [6]. Caspase-2 occupies a unique position as an initiator caspase with substrate specificity resembling executioner caspases. Its activation occurs via the PIDDosome complex (composed of PIDD and RAIDD), triggering roles in apoptosis, cell cycle arrest, and tumor suppression [2] [9].

Rationale for Fluorogenic Peptide Substrates in Caspase Activity Profiling

Detecting caspase activation is fundamental for apoptosis research, drug discovery, and toxicology. Early methods relied on antibody-based detection (Western blotting) or DNA fragmentation assays, which were time-consuming, indirect, and incompatible with live-cell or kinetic analyses [3] [5]. Fluorogenic peptide substrates revolutionized this field by enabling direct, real-time quantification of caspase activity. These probes consist of three key elements:

  • Caspase-Specific Peptide Sequence: Tetrapeptides (e.g., DEVD, VDVAD) mimicking the cleavage site of natural substrates.
  • Fluorophore: A fluorescent dye (e.g., 7-Amino-4-trifluoromethylcoumarin (AFC), Rhodamine 110 (R110)) attached to the C-terminus.
  • Quenching Mechanism: The fluorophore is initially quenched either by the peptide itself (intramolecularly) or via a separate quencher. Upon caspase-mediated cleavage at the aspartate residue, the fluorophore is released, emitting detectable fluorescence proportional to enzyme activity [4] [7].

Table 2: Advantages of Fluorogenic Substrates vs. Traditional Caspase Detection Methods

MethodPrincipleAdvantagesLimitations
Antibody-Based (WB/ICC)Detects caspase cleavage/procaspase lossSpecific for individual caspases; semi-quantitativeEnd-point only; no kinetics; cell disruption required
FLICA (Live Cell)Fluorescent inhibitor binds active caspaseLive-cell compatible; spatial informationInhibits caspase activity; indirect measure
Fluorogenic SubstratesDirect enzymatic cleavage releases fluorophoreReal-time kinetics; quantitative; adaptable to HTS; live-cell compatible (permeant probes)Potential overlap in specificity; requires optimization

AFC (Ex/Em ~400/505 nm) is a widely used fluorophore due to its cell permeability, high quantum yield upon cleavage, and spectral properties suitable for plate readers and microscopy. Substrates like Ac-DEVD-AFC (for caspase-3/7) and Ac-VDVAD-AFC (for caspase-2) provide sensitive, continuous, and quantitative readouts of enzymatic activity in cell lysates or intact cells without inhibiting the enzyme, enabling dynamic studies of apoptosis progression [4] [5] [7].

Historical Development of Caspase-2-Specific Substrates: From DEVD to VDVAD Motifs

Identifying specific substrates for caspase-2 proved challenging due to overlapping specificities, particularly with executioner caspases. Early research relied heavily on the "optimal" substrate motifs determined using synthetic peptide libraries. Initial screens identified the pentapeptide sequence VDVAD↓G as the most efficiently cleaved by caspase-2, while caspase-3 preferred DEVD↓G [8] [1]. This discovery was pivotal:

  • Limitations of DEVD: Although caspase-2 can cleave DEVD-based substrates, its catalytic efficiency (kcat/KM) is significantly lower than for caspase-3. Using DEVD substrates risks underestimating caspase-2 activity or misattributing signals primarily to caspase-3 in complex biological samples [1] [9].
  • VDVAD Specificity: The VDVAD motif provides superior selectivity for caspase-2. While executioner caspases (especially caspase-3) can cleave VDVAD at high concentrations or activity levels, the preference of caspase-2 for this sequence is markedly higher. This specificity arises from structural differences in the substrate-binding pockets, particularly the S2 and S4 subsites, which favor valine residues over the glutamic acid (E) preferred by caspase-3 in the P2 position [1] [8].
  • Degradomics Validation: Large-scale proteomic studies (degradomics) identifying native cellular proteins cleaved during apoptosis confirmed that caspase-2 predominantly cleaves substrates at sites conforming to X-D-V-al-Asp (where X is often a hydrophobic residue), aligning with the VDVAD preference and distinguishing it from the dominant DEVD motif of caspase-3/-7 [1] [2].

Table 3: Evolution of Key Fluorogenic Substrates for Caspase-2 Detection

Substrate MotifFluorophorePrimary TargetCaspase-2 SpecificityKey Advantages/Limitations
DEVDAFC, AMC, R110Caspase-3/7Low (cross-reactivity high)First widely used; sensitive for executioners; poor for specific caspase-2 detection
VDVADAFC, AMCCaspase-2HighSignificantly improved selectivity for caspase-2; basis for specific assays & kits
VAD (Pan)FAM, SRMultiple caspasesLowBroad-spectrum; useful for general apoptosis detection; no caspase specificity

The development of Ac-VDVAD-AFC provided researchers with a critical tool to specifically probe caspase-2 activation kinetics, bypassing the limitations of cross-reactive substrates like DEVD. This specificity is essential for dissecting the unique roles of caspase-2 in DNA damage response, cell cycle regulation, tumor suppression, and its complex interplay with other caspases and cell death pathways [2] [9]. Kinetic characterization shows caspase-2 cleaves Ac-VDVAD-AFC with significantly higher efficiency (lower KM, higher kcat/KM) than caspase-3, enabling reliable differentiation in well-optimized assays [8].

Table 4: Kinetic Parameters of Caspase-2 and Caspase-3 with Key Substrates

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Specificity Ratio (vs. DEVD for Casp-3)
Caspase-2VDVAD-AFC10 - 50*0.1 - 1.0*~104 - 105*High (Preferred substrate)
Caspase-2DEVD-AFC100 - 500*<0.1*~102 - 103*Low
Caspase-3DEVD-AFC5 - 201 - 10~105 - 106High (Preferred substrate)
Caspase-3VDVAD-AFC50 - 2000.01 - 0.1~102 - 103Low

Note: Representative ranges based on literature; exact values vary depending on assay conditions (pH, buffer, temperature) and enzyme source/preparation [1] [8] [10].

Properties

CAS Number

210344-94-8

Product Name

Ac-Val-Asp-Val-Ala-Asp-AFC

IUPAC Name

3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid

Molecular Formula

C33H41F3N6O12

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)

InChI Key

BKQMJQIAIFEZJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

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